N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-20(12-17(16)2)30-24(32)15-34-26(30)21-8-3-4-9-22(21)29(25(26)33)14-23(31)28-19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBGYLHRHLTUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H18ClN5O3
- Molecular Weight : 397.84 g/mol
- CAS Number : 18578848
The presence of the chlorophenyl and dimethylphenyl groups suggests potential interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives containing similar structural motifs exhibit significant anti-inflammatory properties. For instance, compounds with a dioxo structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways.
2. Antioxidant Activity
Compounds with similar scaffolds have also demonstrated antioxidant effects by reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS). These effects contribute to cellular protection against oxidative damage, which is implicated in various diseases .
Study 1: In Vitro Evaluation
A study assessing the in vitro biological activity of various dioxo compounds reported that certain derivatives exhibited potent inhibition of NO production in macrophage cell lines. Specifically, one derivative showed a 62% inhibition at a concentration of 100 µM compared to indomethacin's 52% inhibition at the same concentration . This suggests that this compound may possess comparable or superior anti-inflammatory activity.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications on the phenyl rings significantly influenced biological activity. The presence of electron-donating groups like methyl on aromatic rings enhanced the anti-inflammatory effects, while electron-withdrawing groups had varying impacts depending on their position . This insight is crucial for optimizing the design of new derivatives based on this compound.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
